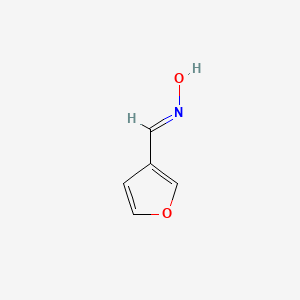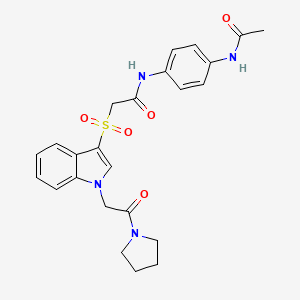![molecular formula C21H16N4O4S B2659524 N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1203097-03-3](/img/structure/B2659524.png)
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis
The compound serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry. A study explored the coupling of related compounds with ethyl cyanoacetate or ethyl acetoacetate, leading to the production of diverse heterocyclic derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This showcases the compound's application in generating novel heterocyclic structures with potential pharmaceutical applications (Mohareb et al., 2004).
Antioxidant Activity
Research into the compound's derivatives highlighted its application in creating compounds with significant antioxidant activity. By synthesizing polyfunctionally substituted heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, certain derivatives demonstrated antioxidant activity comparable to ascorbic acid, suggesting potential therapeutic uses as antioxidant agents (El‐Mekabaty, 2015).
Microbial Activity
The compound's derivatives have been tested for their microbial activity, revealing their potential as antibacterial and antifungal agents. For instance, 2-oxo-2H-chromene-3-carbohydrazide derivatives showed considerable activity against bacterial strains like B. subtilis, S. aureus, E. coli, and the fungus C. albicans, compared to standard drugs like tetracycline and nystatin (Mostafa et al., 2013).
Anticancer Activity
Compounds synthesized from the parent chemical have been evaluated for their anticancer activities. The derivatives were tested against various cancer cell lines, including prostate, lung adenocarcinoma, and cervical cancer cells. The research highlights the potential of these derivatives in cancer therapy, with some compounds showing promising results in standard assays (Kumar et al., 2013).
Coordination Chemistry
The compound has also found application in coordination chemistry, leading to the synthesis of novel metal complexes. Research involving the synthesis of copper(II), cobalt(II), and nickel(II) complexes with derivatives of the compound revealed unique structural, spectroscopic properties, and potential electrochemical applications. Such studies contribute to the understanding of the compound's role in developing metal-organic frameworks and coordination compounds with various applications (Myannik et al., 2018).
Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-25-20-18(12(9-17(27)22-20)16-7-4-8-30-16)19(24-25)23-21(28)15-10-13(26)11-5-2-3-6-14(11)29-15/h2-8,10,12H,9H2,1H3,(H,22,27)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLVWMRERNXFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
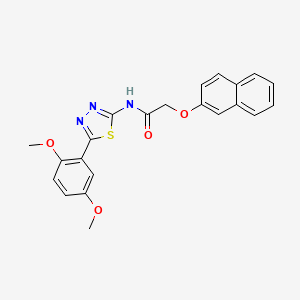

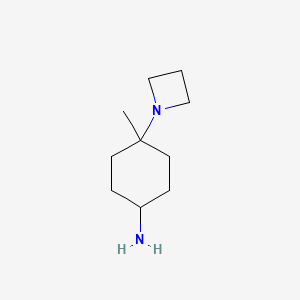
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2659449.png)
![2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2659450.png)
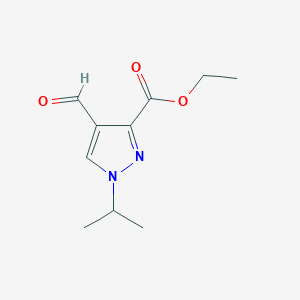
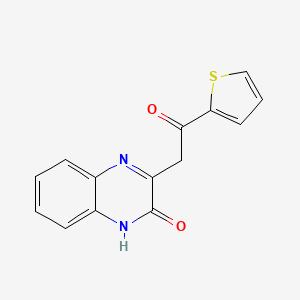
![1-(2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2659454.png)

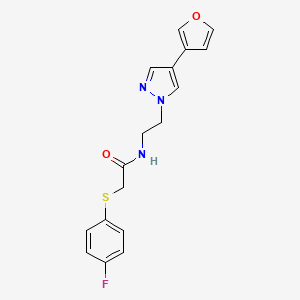
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2659457.png)

